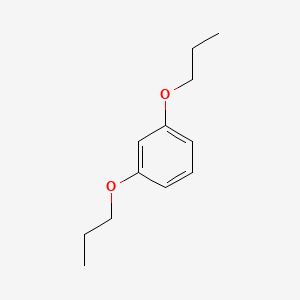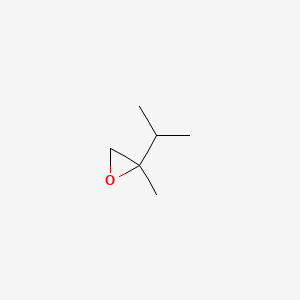
1,3-Dipropoxybenzene
Descripción general
Descripción
1,3-Dipropoxybenzene, also known as 1,3-Di-n-propoxybenzene, is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 . It is a liquid at 20°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound is a colorless to yellow clear liquid . It has a boiling point of 251°C, a flash point of 100°C, a specific gravity of 0.98, and a refractive index of 1.50 .Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
1,3-Dipropoxybenzene and its derivatives play a crucial role in material chemistry, particularly in the synthesis of complex organic structures. The compound is used in oxidative photocyclization processes to synthesize dibenz[a,j]anthracene derivatives with improved solubility in organic solvents, showcasing its utility in enhancing material properties (Toyoshima, Yoshida & Watanabe, 2013). Furthermore, it's involved in the fabrication of poly(p-phenyleneethynylene)s, which are significant for their gas permeability and potential applications in industrial processes (Sakaguchi, Sanada, Nakasuji & Hashimoto, 2011).
Photopolymerization and Material Enhancement
This compound derivatives exhibit potential in photopolymerization, a process critical for creating polymers through light activation. This process has applications in various industrial and technological fields, including coatings, adhesives, and 3D printing. For instance, 1,3-dioxane diphenyl, related to this compound, has shown efficiency as a photoinitiator for free-radical polymerization, indicating the compound's relevance in material science and engineering (Wang, Lu, Jiang & Yu, 2014).
Role in Catalytic Processes
In the realm of catalysis, this compound derivatives are instrumental. They participate in various catalytic processes, contributing to the efficient synthesis of other vital compounds. For example, these derivatives are involved in nickel(0) catalyzed hydration of dicyanobenzenes, illustrating their importance in chemical synthesis and industrial applications (Crisóstomo, Crestani & García, 2007).
Environmental and Analytical Chemistry
This compound and its analogs find applications in environmental and analytical chemistry. For instance, they are used in the comprehensive analysis of groundwater contaminants, demonstrating the compound's utility in environmental monitoring and remediation efforts (Godejohann, Heintz, Daolio, Berset & Muff, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been found to have effects on the parasitic miteVarroa destructor
Mode of Action
In studies, it has been observed to cause paralysis and death in adult Varroa destructor mites .
Result of Action
The primary observed result of 1,3-Dipropoxybenzene action is the paralysis and death of adult Varroa destructor mites . This suggests that the compound could have potential use as an acaricide.
Propiedades
IUPAC Name |
1,3-dipropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRNSPYRPYKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341532 | |
| Record name | 1,3-Dipropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56106-37-7 | |
| Record name | 1,3-Dipropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)
![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)

